1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride
Description
Properties
IUPAC Name |
[9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3.ClH/c33-29(22-9-5-2-6-10-22)24-19-30-25-18-27-26(34-15-16-35-27)17-23(25)28(24)32-13-11-31(12-14-32)20-21-7-3-1-4-8-21;/h1-10,17-19H,11-16,20H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZLNLMAWNFLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation.
Mode of Action
This compound acts as a PAR4 antagonist . It binds to the PAR4 receptor, inhibiting its activation and subsequent signaling pathways. This results in effective antiplatelet aggregation activity and a lower tendency for bleeding.
Biochemical Pathways
By inhibiting the activation of PAR4, this compound disrupts the thrombin signaling pathway. This leads to a decrease in platelet aggregation, which is a key process in the formation of blood clots.
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes. It has an IC50 value of 26.13 nM and 14.26 nM for two isomers, indicating potent in vitro antiplatelet activity. The compound also shows good oral pharmacokinetic properties in mice, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11%.
Biological Activity
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C28H25ClFN3O3 |
| Molecular Weight | 506.0 g/mol |
| CAS Number | 2097866-32-3 |
The structure includes a piperazine moiety linked to a quinoline derivative, enhanced by a benzoyl group which may influence its lipophilicity and biological activity.
While the exact mechanism of action for this compound remains under investigation, it is hypothesized that it may interact with various neurotransmitter systems, particularly serotonin receptors (5-HT receptors). Similar compounds have demonstrated antidepressant effects through these interactions. The presence of the dioxinoquinoline framework suggests potential for diverse pharmacological activities.
Antidepressant Effects
Research indicates that compounds similar to 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride exhibit significant activity against depressive disorders. Interaction studies with serotonin receptors reveal that modifications in the piperazine structure can enhance receptor affinity and efficacy.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity. The structural components of the compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This warrants further investigation into its effectiveness against various pathogens.
Anti-inflammatory Activity
The compound's structural analogs have shown promise in reducing inflammation. The benzoyl group may play a crucial role in modulating inflammatory pathways. In vivo studies using animal models could provide insights into its anti-inflammatory mechanisms.
Study 1: Antidepressant Activity
In a controlled study involving rodent models, derivatives of piperazine compounds similar to 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride were assessed for their antidepressant effects. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that the compound may enhance serotonergic signaling pathways .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of related compounds against common bacterial strains. The results showed that certain derivatives exhibited notable inhibition zones, indicating effective antibacterial activity . Further research is needed to isolate the specific mechanisms at play.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of [1,4]dioxino[2,3-g]quinoline derivatives with variations in substituents at the 8- and 9-positions. Key structural analogs and their distinguishing features are summarized below:
Pharmacological and Physicochemical Profiles
- Biological Activity: The benzenesulfonyl analog () demonstrated inhibition of cancer cell migration via DNAJA1 and mutant p53 pathways, suggesting that the 8-position substituent critically influences target engagement . Fluorescent [1,4]dioxinoquinoxaline analogs () exhibit delayed thermally activated fluorescence (TADF), highlighting structural versatility for optical applications .
- Solubility and Stability: Hydrochloride salts (target, ) improve solubility compared to free bases.
Commercial and Research Relevance
- Suppliers: The target compound and its analogs are supplied globally by vendors like LGM Pharma (USA), Avonchem (UK), and Chengdu Green Technology (China), indicating demand for research and preclinical testing .
- Patent Landscape : Derivatives with modified aryl groups (e.g., 2,5-dimethylphenyl in ) are protected in supplier catalogs, reflecting intellectual property strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
